6-Amino-2-(3-aminophenyl)benzoxazole

Description

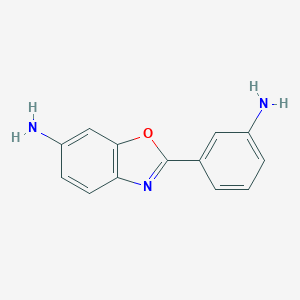

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMRWFMFAFOGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398222 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313502-13-5 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Amino 2 3 Aminophenyl Benzoxazole and Its Derivatives

Regioselective Synthesis Strategies

The precise placement of the amino groups on the benzoxazole (B165842) core is crucial for the desired properties of the final compound. Regioselective synthesis strategies are therefore paramount in achieving the target molecule, 6-amino-2-(3-aminophenyl)benzoxazole.

One-Pot Reaction Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These protocols involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

Versatile one-pot procedures for the synthesis of 2-aminobenzoxazoles have been developed utilizing commercially available reagents like tetramethyl orthocarbonate and 1,1-dichlorodiphenoxymethane. These reactions are conducted under mild conditions and can produce 2-aminobenzoxazoles in modest to excellent yields. The general approach involves the reaction of an appropriately substituted 2-aminophenol (B121084) with an amine in the presence of the mediating agent. For the synthesis of this compound, this would involve the condensation of 2,5-diaminophenol with 3-aminoaniline. The reaction conditions are generally mild, and a variety of solvents can be employed.

A representative procedure using tetramethyl orthocarbonate involves heating a mixture of the substituted 2-aminophenol, the amine, and acetic acid in a suitable solvent like chloroform. The use of a sealed tube may be necessary for volatile amines. Similarly, 1,1-dichlorodiphenoxymethane can be used, often at room temperature, providing a pH-neutral reaction environment. These methods offer a direct route to the desired product, though optimization for the specific substrates is likely required to achieve high yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov In the context of benzoxazole synthesis, microwave irradiation can significantly reduce reaction times for the condensation and cyclization steps. researchgate.net For the synthesis of this compound, a one-pot microwave-assisted approach could involve the reaction of 2,5-diaminophenol with 3-aminobenzoic acid or 3-aminobenzaldehyde in the presence of a suitable catalyst and solvent.

Microwave-assisted methods are often considered a green chemistry approach due to their efficiency and reduced energy consumption. nih.gov The use of microwave heating can offer distinct advantages over conventional heating by providing rapid and uniform heating of the reaction mixture, leading to improved product yields and shorter reaction times. nih.gov

Multi-Step Approaches via Nitro Reduction

A common and reliable strategy for the synthesis of amino-substituted benzoxazoles involves the preparation of a nitro-substituted precursor followed by a reduction step. This multi-step approach allows for the regioselective introduction of the amino groups.

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-5-nitrophenol and 3-nitrobenzoyl chloride. The key steps involve:

Condensation: 2-amino-5-nitrophenol is reacted with 3-nitrobenzoyl chloride to form the N-acylated intermediate, N-(2-hydroxy-4-nitrophenyl)-3-nitrobenzamide. This reaction is typically carried out in the presence of a base to facilitate the acylation of the amino group.

Cyclization: The resulting amide undergoes an acid-catalyzed cyclization to form the benzoxazole ring. Polyphosphoric acid (PPA) is a commonly used reagent for this dehydration and cyclization step, which is typically performed at elevated temperatures. This step yields the dinitro precursor, 2-(3-nitrophenyl)-6-nitrobenzoxazole.

Reduction: The final step is the reduction of both nitro groups to amino groups. This can be achieved using various reducing agents. A common method is the use of tin(II) chloride dihydrate (SnCl2·2H2O) in an acidic medium, such as ethanol (B145695) and hydrochloric acid, under reflux conditions. organic-chemistry.orgchemicalbook.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective method for this transformation. google.com

This multi-step approach provides a high degree of control over the regiochemistry and is a well-established method for preparing amino-substituted benzoxazoles.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Condensation | 2-amino-5-nitrophenol, 3-nitrobenzoyl chloride | Base (e.g., pyridine) | N-(2-hydroxy-4-nitrophenyl)-3-nitrobenzamide |

| 2. Cyclization | N-(2-hydroxy-4-nitrophenyl)-3-nitrobenzamide | Polyphosphoric acid (PPA), heat | 2-(3-nitrophenyl)-6-nitrobenzoxazole |

| 3. Reduction | 2-(3-nitrophenyl)-6-nitrobenzoxazole | SnCl2·2H2O, HCl, Ethanol, reflux or H2, Pd/C | This compound |

Catalytic Systems in Benzoxazole Synthesis

The use of catalysts can significantly improve the efficiency, selectivity, and environmental friendliness of benzoxazole synthesis. Both metal-based and nanocatalyst systems have been explored for these transformations.

Metal and Nanocatalyst Applications

Various metal catalysts have been employed in the synthesis of benzoxazoles. For instance, copper-catalyzed methods have been developed for the intramolecular cyclization of o-haloanilides to form the benzoxazole ring. sigmaaldrich.com Palladium-catalyzed reactions have also been utilized for the synthesis of 2-aminobenzoxazoles. nih.gov

In recent years, nanocatalysts have gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.govclockss.org Magnetically separable nanocatalysts, such as Fe3O4@SiO2-SO3H and Ag@Fe2O3 core-shell nanoparticles, offer the additional advantage of easy recovery and reusability, making the synthetic process more economical and sustainable. nih.govclockss.org These catalysts can be used in one-pot condensation reactions of substituted 2-aminophenols with aldehydes to produce benzoxazole derivatives in high yields under mild conditions. clockss.org For the synthesis of this compound, a nanocatalyst could be employed in the condensation of 2,5-diaminophenol with 3-aminobenzaldehyde.

| Catalyst Type | Example | Application in Benzoxazole Synthesis | Advantages |

| Metal Catalyst | Copper(I) iodide (CuI), Palladium on Carbon (Pd/C) | Intramolecular cyclization, Catalytic hydrogenation | Well-established, high efficiency |

| Nanocatalyst | Fe3O4@SiO2-SO3H, Ag@Fe2O3 | One-pot condensation of 2-aminophenols and aldehydes | High catalytic activity, reusability, mild reaction conditions |

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as highly effective and environmentally friendly catalysts and reaction media for the synthesis of benzoxazole derivatives. nih.govnih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and non-flammability, make them attractive alternatives to conventional volatile organic solvents. nih.gov

A facile and efficient method for synthesizing 2-aminobenzoxazoles involves the direct oxidative amination of benzoxazoles using a recyclable heterocyclic ionic liquid, 1-butylpyridinium iodide ([BPy]I), as a catalyst. nih.gov This metal-free approach proceeds smoothly at room temperature, offering excellent yields of up to 97%. nih.gov A key advantage of this system is the ease of recovery and reuse of the ionic liquid catalyst for at least four cycles without significant loss of activity. nih.gov

Brønsted acidic ionic liquids (BAILs) have also been developed as efficient heterogeneous catalysts for benzoxazole synthesis. acs.orgnih.gov For instance, a BAIL gel, created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS), effectively catalyzes the condensation of 2-aminophenols with various carbonyl compounds under solvent-free conditions. acs.orgnih.gov This method is characterized by high product yields, simple catalyst recovery and reuse (up to five runs), and operational simplicity. acs.orgnih.gov Another approach utilizes the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) to facilitate the condensation of carboxylic acids with 2-aminophenol at elevated temperatures, resulting in excellent yields. researchgate.net

The application of magnetic nanomaterial-supported Lewis acidic ionic liquids (LAIL@MNP) further enhances the utility of ILs in benzoxazole synthesis. nih.govnih.gov This catalytic system, used in the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation, allows for easy separation of the catalyst from the reaction mixture using an external magnet. nih.gov

Table 1: Comparison of Ionic Liquid Catalyzed Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| 1-butylpyridinium iodide ([BPy]I) | Benzoxazoles, Secondary amines | Room temperature, Metal-free | Up to 97% | Mild conditions, Recyclable catalyst, Green process | nih.gov |

| Brønsted acidic ionic liquid (BAIL) gel | 2-Aminophenol, Carbonyl compounds | Solvent-free | High | Heterogeneous, Recyclable catalyst, Simple work-up | acs.orgnih.gov |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) | 2-Aminophenol, Carboxylic acids | High temperature | Excellent | One-pot synthesis, High regioselectivity | researchgate.net |

| Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) | 2-Aminophenol, Aromatic aldehydes | 70°C, Solvent-free, Ultrasound | Moderate to high | Recyclable magnetic catalyst, Short reaction time | nih.govnih.gov |

Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in modern synthetic strategies for benzoxazoles, including derivatives like this compound. These catalysts activate reactants, facilitating the key bond-forming steps of the reaction.

A notable application of Lewis acid catalysis is in the reaction between o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a nonhazardous cyanating agent. acs.org In this process, a strong Lewis acid such as boron trifluoride etherate (BF3·Et2O) is used to activate the cyano group of NCTS. This activation enhances its electrophilicity, enabling a subsequent nucleophilic attack by the amino group of the o-aminophenol, which initiates the cyclization process to form the 2-aminobenzoxazole core. acs.org The proposed mechanism involves the coordination of the cyano group to the Lewis acid, facilitating the attack of the aminophenol's amino group and subsequent ring closure. acs.org

Various other Lewis acids have been employed in the synthesis of 2-substituted benzoxazoles. For instance, zinc triflate (Zn(OTf)2) and titanium(III) triflate (TiCl3OTf) have been shown to be effective catalysts for the condensation of 2-aminophenols with aldehydes. ijpbs.com Similarly, samarium triflate has been used as a reusable acid catalyst for the same transformation under mild conditions in an aqueous medium. organic-chemistry.org The synthesis of the benzoxazole nucleus can also be achieved through a boronic-acid-catalyzed condensation of aminophenols with carboxylic acids. nih.gov

The development of heterogeneous Lewis acid catalysts, such as silica-supported ferric chloride (SiO2-FeCl3), offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. ijpbs.com

Table 2: Examples of Lewis Acid Catalysts in Benzoxazole Synthesis

| Lewis Acid Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Boron trifluoride etherate (BF3·Et2O) | o-Aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Activates the cyanating agent for nucleophilic attack. | acs.org |

| Zinc triflate (Zn(OTf)2) | 2-Aminophenols, Aldehydes | Catalyzes condensation reaction. | ijpbs.com |

| Samarium triflate | o-Amino(thio)phenols, Aldehydes | Reusable catalyst, mild conditions in aqueous medium. | organic-chemistry.org |

| Boronic acid | Aminonitrophenols, 4-(dimethylamino)benzoic acid | Catalyzes condensation to form the benzoxazole nucleus. | nih.gov |

| Silica supported ferric chloride (SiO2-FeCl3) | 2-Aminophenols, Aldehydes | Heterogeneous and recyclable catalyst. | ijpbs.com |

Green Chemistry Principles in Synthetic Routes

The synthesis of benzoxazoles, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. ijpbs.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net

A key aspect of green benzoxazole synthesis is the use of water as a solvent. rsc.org An efficient, one-step synthesis of benzoxazole-2-thiols has been developed through the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, avoiding the use of metals or ligands. rsc.org Similarly, Ag@TiO2 nanocomposites have been used for the one-pot synthesis of 2-aryl benzoxazole derivatives in aqueous media. ijpbs.com

The use of reusable and heterogeneous catalysts is another cornerstone of green synthetic routes. Ionic liquids, as discussed previously, are often highlighted for their green credentials due to their recyclability. nih.govacs.orgnih.gov Nanocatalysts, such as nano ceria (CeO2) and nano-sulfated zirconia, also offer efficient and recyclable options for the synthesis of 2-aryl benzoxazoles. ijpbs.com Metal-free catalytic systems, for instance, using sulfur and DABCO to promote the reductive coupling of o-nitrophenols with benzaldehydes, represent a straightforward and green approach. organic-chemistry.org

Solvent-free reaction conditions, often coupled with microwave or ultrasound irradiation, provide a significant green advantage by reducing waste and energy consumption. nih.govnih.govjetir.org The synthesis of benzoxazoles catalyzed by a magnetic nanomaterial-supported Lewis acidic ionic liquid can be performed under solvent-free conditions with ultrasound, allowing for short reaction times and easy catalyst separation. nih.gov Another example is the grinding method using a mortar and pestle with a potassium ferrocyanide catalyst, which proceeds rapidly without any solvent. nih.gov

Furthermore, methodologies that are atom-economical, such as the electrochemical oxidation/cyclization of glycine derivatives which generates only H2 as a byproduct, align well with green chemistry principles. organic-chemistry.org

Mechanistic Insights into Cyclization Reactions

Understanding the mechanistic pathways of benzoxazole formation is crucial for optimizing reaction conditions and improving the efficiency of synthesizing compounds like this compound. The core of the synthesis is an intramolecular cyclization reaction, which can proceed through various intermediates and transition states depending on the specific reactants and catalysts used.

The traditional synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A general mechanism begins with the formation of an amide intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl carbon, leading to a cyclization that, after dehydration, yields the benzoxazole ring. rsc.org

In more advanced methodologies, the mechanism can be more complex. For instance, in the iron-catalyzed oxidative cyclization for the synthesis of 2-aminobenzoxazoles, a plausible radical process is proposed. rsc.org Similarly, in the formation of benzobisoxazole-linked covalent organic frameworks, nucleophilic catalysts like sodium cyanide are believed to initiate an oxidative dehydrogenation pathway by generating radical intermediates that are stabilized by a captodative effect. rsc.orgscispace.com

The biosynthesis of benzoxazoles offers further mechanistic insights, revealing a pathway that proceeds through an unstable ester intermediate. nih.gov This ester rearranges via a tetrahedral hemiorthoamide, which is then converted to the benzoxazole. nih.gov

The specific intermediates and transition states in benzoxazole synthesis are highly dependent on the reaction pathway. In the cyclization of 2-aminophenols with amides activated by triflic anhydride (B1165640) (Tf2O), the reaction is thought to proceed through a highly reactive amidinium intermediate. nih.gov The amino group of the 2-aminophenol attacks this intermediate, leading to an intramolecular cyclization and subsequent elimination to form the final benzoxazole product. nih.gov

In hypervalent iodine-mediated synthesis, several intermediates have been considered. One proposed pathway involves the reaction of a cyclic hemiaminal tautomer with the iodine(III) species to form a new hypervalent iodine(III) intermediate, which then undergoes reductive elimination to yield the benzoxazole. researchgate.net An alternative is a concerted reductive elimination via a specific transition state directly from the cyclic hemiaminal. researchgate.net Another possibility involves the formation of an aryloxy-λ3-iodane intermediate. researchgate.net

In the biosynthesis of the benzoxazole moiety of nataxazole, a key intermediate is a hemiorthoamide that arises from an unstable ester. nih.gov The fate of this hemiorthoamide is controlled by enzymatic catalysis, which facilitates the elimination of water to form the benzoxazole ring, avoiding the formation of a shunt amide product. nih.gov

In the synthesis of this compound and its derivatives, controlling side reactions is essential for achieving high yields and purity. The choice of reaction conditions and catalysts plays a pivotal role in mitigating the formation of unwanted byproducts.

For example, in an iron-catalyzed oxidative cyclization method for preparing 2-aminobenzoxazoles, the careful control of the oxidant (aqueous H2O2) and catalyst loading is crucial for obtaining high yields and minimizing side products. rsc.org

In the synthesis of N-substituted 2-aminobenzoxazoles, the formation of disulfide analogs can be a significant side reaction. acs.org It has been observed that using an excess of a base can favor the formation of the disulfide. However, by carefully controlling the stoichiometry of the amine and base (e.g., 2 equivalents of each), the desired aminobenzoxazole can be obtained selectively. The addition of a radical scavenger like triethylamine (Et3N) can also strongly suppress the formation of the disulfide, suggesting a radical mechanism for this side reaction. acs.org The reaction temperature is another critical parameter; in some cases, lower temperatures favor the desired product while higher temperatures lead to the selective formation of the disulfide byproduct. acs.org

Chemical Transformations and Functionalization of 6 Amino 2 3 Aminophenyl Benzoxazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Core and Phenyl Ring

The reactivity of 6-Amino-2-(3-aminophenyl)benzoxazole towards electrophilic substitution is largely dictated by the activating, ortho-, para-directing nature of the two amino groups. The 6-amino group strongly activates the benzoxazole ring system, while the 3-amino group activates the pendant phenyl ring. Electrophilic attack is anticipated to occur at positions ortho and para to these amino groups. For the benzoxazole core, this would primarily be at the C5 and C7 positions. On the pendant phenyl ring, electrophiles would be directed to the C2', C4', and C6' positions.

While direct electrophilic substitution on the parent this compound is not extensively detailed in readily available literature, general principles of benzoxazole chemistry suggest that reactions such as halogenation, nitration, and sulfonation could proceed, albeit with potential challenges in selectivity and the need for protecting group strategies to prevent side reactions on the amino groups.

Nucleophilic aromatic substitution (SNAr) on the benzoxazole core is generally less favorable unless an electron-withdrawing group is present to activate the ring. However, functionalization can be achieved through strategies like the Smiles rearrangement, an intramolecular SNAr process discussed later. Direct C-H functionalization at the C2 position is a common strategy for benzoxazole derivatization, often proceeding through metal-catalyzed pathways rather than classical nucleophilic substitution. nih.govmdpi.com

Oxidation Reactions and Derivative Formation

The amino groups of this compound are susceptible to oxidation, which can lead to the formation of various derivatives, including nitroso, nitro, and azo compounds, or even polymerization. Controlled oxidation can be a route to novel functionalized benzoxazoles.

The benzoxazole ring itself can be formed through an oxidative cyclization process. This is a common synthetic strategy where a phenolic Schiff base, formed from the condensation of a 2-aminophenol (B121084) and an aldehyde, undergoes intramolecular cyclization and oxidation. nih.govtandfonline.com A variety of oxidizing agents and catalysts, including silver carbonate, iron(III), and molecular iodine, have been employed for this transformation. nih.govtandfonline.comresearchgate.nettandfonline.com This suggests that the core benzoxazole structure is relatively stable to certain oxidative conditions, but the presence of strong activating amino groups in the target molecule would likely direct oxidation to the aromatic rings or the amino groups themselves. For instance, oxidation of ortho-aminophenyl ketones with agents like oxone or [bis(acetoxy)iodo]benzene can lead to the formation of benz[c]isoxazoles. nih.gov

| Oxidative Cyclization Method | Catalyst/Reagent | Key Features |

| Silver-Mediated Oxidation | Ag2CO3 | Mild conditions, tolerates various functional groups. tandfonline.comresearchgate.nettandfonline.com |

| Iron-Catalyzed Aerobic Oxidation | Iron(III) salts | Uses air or oxygen as the terminal oxidant. nih.govacs.org |

| DDQ Promoted Cyclization | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Effective for oxidative cyclization of phenolic Schiff bases. nih.gov |

| Iodine-Mediated Cyclization | Molecular Iodine | Can be used for one-pot synthesis from o-amino(thio)phenols. nih.gov |

Reduction Reactions of Nitro and Other Groups

The synthesis of this compound typically involves the reduction of a dinitro precursor, 6-Nitro-2-(3-nitrophenyl)benzoxazole. This transformation is a critical step and can be achieved using a variety of reducing agents. The selective reduction of nitro groups in the presence of other functional groups is a well-established field in organic chemistry. wikipedia.org

Commonly employed methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation and chemical reduction. wikipedia.org

Catalytic Hydrogenation: This method often utilizes catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with a hydrogen source. researchgate.netresearchgate.net Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, is also a mild and effective alternative. researchgate.netresearchgate.net

Chemical Reduction: A wide array of reagents can be used for the chemical reduction of nitroarenes. Tin(II) chloride (SnCl2) in an acidic medium is a classic and reliable method. wikipedia.orgresearchgate.net Other metals such as iron, zinc, or samarium in acidic or neutral conditions are also frequently used. wikipedia.orgresearchgate.net The choice of reagent can be crucial to avoid the reduction of other sensitive functional groups. researchgate.net

The reduction of nitro groups is a fundamental pathway for introducing amino functionalities, which are versatile handles for further derivatization. nih.govmdpi.com

| Reducing Agent/System | Typical Conditions | Notes |

| H2, Pd/C | Methanol/Ethanol (B145695), room temperature | Common, efficient, can sometimes affect other reducible groups. researchgate.netresearchgate.net |

| SnCl2·2H2O | Ethanol/Ethyl acetate, reflux | Widely used, tolerant of many functional groups. researchgate.net |

| Iron Powder | Acetic acid or NH4Cl | Inexpensive and effective, often used in industrial synthesis. researchgate.net |

| Zinc Dust | Ammonium formate, Methanol/THF | Mild conditions, suitable for sensitive substrates. researchgate.net |

Smiles Rearrangement and Analogous Intramolecular Processes

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. cdnsciencepub.commanchester.ac.uk It involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule, proceeding through a spirocyclic Meisenheimer intermediate. cdnsciencepub.comacs.org

In the context of benzoxazole chemistry, the Smiles rearrangement can be a powerful tool for functionalization. For example, N-substituted 2-aminobenzoxazoles can be synthesized from benzoxazole-2-thiol. The process involves the activation of the thiol, followed by nucleophilic attack from an amine and subsequent intramolecular rearrangement where the benzoxazole ring migrates from the sulfur atom to the nitrogen atom. acs.orgnih.gov This type of rearrangement allows for the formation of C-N bonds under relatively mild conditions, providing access to derivatives that might be difficult to synthesize through intermolecular pathways. acs.org The efficiency of the rearrangement is dependent on the electronic nature of the migrating aromatic ring; electron-withdrawing groups typically facilitate the reaction. cdnsciencepub.com

General Pathways Toward Functionalization of Benzoxazole Systems

The functionalization of benzoxazole systems is a broad area of research, driven by the need to create diverse libraries of compounds for biological screening and materials science applications. nih.gov Besides the reactions discussed above, several other general strategies are employed.

One of the most common approaches is the initial construction of the benzoxazole ring from functionalized precursors. The condensation of a substituted 2-aminophenol with a carboxylic acid derivative (such as an acid chloride, ester, or the acid itself) is a foundational method. nih.govnih.gov This allows for the introduction of a wide variety of substituents at the C2 position.

Another powerful strategy is the transition-metal-catalyzed C-H functionalization of a pre-formed benzoxazole ring. nih.govorganic-chemistry.org This approach has gained significant attention for its atom economy. mdpi.com Palladium-catalyzed reactions, for instance, can be used to directly arylate the C2 position of the benzoxazole core. organic-chemistry.org Similarly, copper-catalyzed methods have been developed for intramolecular C-O bond formation to construct the benzoxazole ring from ortho-haloanilides. acs.orgorganic-chemistry.orgdatapdf.com These methods provide direct access to functionalized benzoxazoles without the need for pre-functionalized starting materials. mdpi.comnitrkl.ac.in

Finally, the amino groups on this compound itself are key points for derivatization. They can undergo a wide range of reactions typical of primary aromatic amines, such as:

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. researchgate.net

Diazotization: Conversion to diazonium salts, which are versatile intermediates for introducing a variety of functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.

Alkylation: Formation of secondary or tertiary amines.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates. nih.gov

These pathways collectively provide a comprehensive toolkit for the chemical modification and elaboration of the this compound structure.

Theoretical and Computational Investigations of 6 Amino 2 3 Aminophenyl Benzoxazole

Quantum Chemical Studies (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT)

Quantum chemical calculations are pivotal in understanding the geometric and electronic properties of molecules. For compounds like 6-Amino-2-(3-aminophenyl)benzoxazole, DFT is a widely used method to obtain accurate information about its ground state properties, while TD-DFT is employed for excited state properties. These studies are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure a high level of accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (benzoxazole) | ~1.40 Å |

| C-N (benzoxazole) | ~1.38 Å | |

| C-O (benzoxazole) | ~1.37 Å | |

| C-N (amino group) | ~1.40 Å | |

| Bond Angle | O-C-N (benzoxazole) | ~115° |

| C-C-C (phenyl ring) | ~120° | |

| Dihedral Angle | Phenyl-Benzoxazole | Variable |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be obtained from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For this compound, the amino groups are expected to contribute significantly to the HOMO, while the benzoxazole (B165842) and phenyl rings would be involved in both the HOMO and LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.80 |

| Energy Gap (ΔE) | 3.70 |

Note: This data is hypothetical and for illustrative purposes. Actual energies would be determined by DFT calculations.

The electronic density distribution map illustrates how the electrons are distributed within the molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. In this compound, the nitrogen and oxygen atoms, as well as the amino groups, would be expected to be electron-rich regions (red or yellow), while the hydrogen atoms of the amino groups would be electron-poor (blue).

To gain a quantitative understanding of the charge distribution, various population analysis methods can be employed. These include Atomic Charges fitting to the Electrostatic Potential (APT), Hirshfeld, and Natural Bond Orbital (NBO) analysis. These methods partition the total electron density of the molecule among its constituent atoms, providing partial atomic charges. This information is crucial for understanding the molecule's polarity and intermolecular interactions. For this compound, these analyses would likely show negative charges on the nitrogen and oxygen atoms and positive charges on the carbon and hydrogen atoms, with the amino groups influencing the charge distribution on the aromatic rings.

Protonation Site and Acid-Base Properties in Gas Phase and Solution

Computational methods can accurately predict the most likely sites for protonation and provide quantitative measures of a molecule's acidity and basicity.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. A higher PA indicates a greater basicity. For this compound, there are several potential protonation sites, including the nitrogen atoms of the benzoxazole ring and the two amino groups. By calculating the PA for each site, the most favorable protonation site can be identified. The nitrogen of the benzoxazole ring is often a primary site of protonation in similar molecules.

Deprotonation enthalpy (DPE) is the enthalpy change required to remove a proton from a molecule in the gas phase. A lower DPE indicates a stronger acidity. The most likely sites for deprotonation in this compound are the hydrogen atoms of the amino groups.

These calculations can also be extended to solution phases by using implicit or explicit solvent models, which provide a more realistic picture of the acid-base properties in a chemical environment.

Solvent Effects on Potential Energy Surfaces (PES) using Continuum Models (PCM, Onsager SCRF)

The influence of a solvent on the potential energy surfaces (PES) of a molecule is a critical aspect of its theoretical investigation. Continuum models, such as the Polarizable Continuum Model (PCM) and the Onsager Self-Consistent Reaction Field (SCRF) model, are commonly employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

For a molecule like this compound, these calculations would be essential to understand how the polarity of the solvent might affect the energies of the ground and excited states, as well as the energy barriers for any potential photochemical reactions. For instance, in related benzoxazole systems, solvent polarity has been shown to modulate the thermodynamics and kinetics of proton transfer processes. A systematic study using a range of solvents with varying dielectric constants would be necessary to map out the PES and identify stable conformers and transition states in different environments.

Transition State Analysis for Proton Transfer Reactions

Proton transfer reactions are fundamental to the photochemistry of many heterocyclic compounds. In the case of this compound, the presence of amino groups and the benzoxazole nitrogen atom suggests the possibility of intramolecular or intermolecular proton transfer. Transition state analysis is a computational technique used to locate the saddle points on the potential energy surface that correspond to the energy barriers of these reactions.

By employing methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), researchers can calculate the geometries and energies of the transition states for potential proton transfer pathways. The activation energy derived from this analysis provides insight into the feasibility and rate of the reaction. For analogous compounds, it has been demonstrated that the position of substituent groups, such as the amino group, can significantly influence the energy barrier for proton transfer.

Molecular Dynamics and Simulation Studies

While quantum mechanical calculations provide detailed information about the electronic structure and energetics of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations would allow for the exploration of the conformational landscape of this compound and its interactions with solvent molecules on a more detailed, atomistic level.

These simulations could reveal how the flexibility of the molecule and the hydrogen bonding interactions with the solvent influence its photophysical properties. For example, MD simulations could be used to study the temporal evolution of the intramolecular hydrogen bonds that may be crucial for an ESIPT process.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism

The ESIPT mechanism is a well-documented photochemical process in many aromatic compounds containing both a proton donor and a proton acceptor group in close proximity. Upon photoexcitation, an intramolecular proton transfer occurs, leading to the formation of a tautomer with distinct photophysical properties, often resulting in a large Stokes shift in the fluorescence spectrum.

For this compound, the potential for ESIPT would depend on the existence of a stable intramolecular hydrogen bond. Theoretical studies on similar molecules have shown that the substitution pattern on the phenyl and benzoxazole rings plays a critical role in facilitating or hindering the ESIPT process.

Role of Intramolecular Hydrogen Bonding

The formation of an intramolecular hydrogen bond is a prerequisite for a conventional ESIPT mechanism. In this compound, a hydrogen bond could potentially form between one of the amino protons and the nitrogen atom of the benzoxazole ring, depending on the rotational conformation of the molecule. Computational studies would involve optimizing the molecular geometry to determine the presence and strength of such a hydrogen bond in both the ground and excited states. Analysis of bond lengths and vibrational frequencies can provide evidence for the strengthening or weakening of the hydrogen bond upon excitation, a key indicator of a potential ESIPT process.

Intermolecular Hydrogen Bonding Effects

In protic solvents, intermolecular hydrogen bonding between the solute and solvent molecules can compete with or modulate intramolecular hydrogen bonding. For this compound, the amino groups are susceptible to forming hydrogen bonds with solvent molecules. These intermolecular interactions can alter the energy landscape of the excited state and potentially inhibit the ESIPT process by disrupting the necessary intramolecular hydrogen bond. Computational models that explicitly include solvent molecules can be used to investigate the interplay between intramolecular and intermolecular hydrogen bonding and their collective effect on the photophysics of the molecule.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

X-ray Diffraction Analysis of Single Crystals

While the specific crystal structure of 6-Amino-2-(3-aminophenyl)benzoxazole has not been detailed in the reviewed literature, analysis of closely related isomers provides significant insight into the expected structural features.

The analysis of 2-(2-aminophenyl)-1,3-benzoxazole, a structural isomer, reveals that the molecule adopts a nearly planar conformation. nih.gov X-ray diffraction data for this compound show that it crystallizes with two independent molecules (A and B) in the asymmetric unit, both of which are almost flat. nih.gov The planarity is a key structural feature, indicating extensive π-conjugation across the benzoxazole (B165842) and aminophenyl ring systems.

The degree of planarity can be quantified by the dihedral angle between the benzoxazole ring system and the adjacent phenyl ring. For 2-(2-aminophenyl)-1,3-benzoxazole, these angles are exceptionally small, at 0.74(8)° for molecule A and 0.67(6)° for molecule B. nih.gov A similar degree of planarity would be expected for this compound. The torsion angle, which indicates the rotation of the phenyl ring relative to the core, is also minimal, further confirming the planar nature of the molecular skeleton. nih.gov

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle between Ring Planes (°) | 0.74 (8) | 0.67 (6) |

| Torsion Angle N3—C2—C8—C9 (°) | -1.2 (2) | 0.9 (2) |

The arrangement of molecules within a crystal is governed by a network of non-covalent intermolecular forces. In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular and intermolecular hydrogen bonds are crucial. Each molecule features an intramolecular N—H⋯N hydrogen bond, which creates a stable six-membered ring motif known as an S(6) ring. nih.gov

The crystal packing is dominated by intermolecular N—H⋯N hydrogen bonds that link the individual molecules into chains. nih.gov These chains are further organized into a three-dimensional network by weak aromatic π–π stacking interactions, with a minimum centroid–centroid distance of 3.6212(9) Å. nih.gov Such interactions are fundamental to the stability of the crystal lattice.

| Interaction Type | Description | Significance |

|---|---|---|

| Intramolecular N—H⋯N Hydrogen Bond | Forms an S(6) ring motif. | Stabilizes molecular conformation. |

| Intermolecular N—H⋯N Hydrogen Bond | Links molecules into chains along the creative-biostructure.com direction. | Primary driver of crystal packing. |

| π–π Stacking | Weak interactions between aromatic rings of adjacent chains. | Stabilizes the 3D network. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, complex structures like this compound necessitate advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would reveal the connectivity of protons on the benzoxazole ring system and on the aminophenyl ring, allowing for the assignment of adjacent protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals by linking them to their known proton assignments. Every C-H bond in the molecule would produce a correlation peak, simplifying the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J). HMBC is critical for connecting different fragments of the molecule. For instance, it would show correlations between the protons on the aminophenyl ring and the C2 carbon of the benzoxazole ring, confirming the connectivity between the two main structural units.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a key analytical technique for characterizing these different solid forms, as distinct crystal packing arrangements result in different local magnetic environments for the nuclei. google.commdpi.com

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, for example, can distinguish between polymorphs that may be indistinguishable by other methods. science.gov Different polymorphs can exhibit variations in their ¹³C chemical shifts and signal multiplicities, providing a unique fingerprint for each crystalline form. This technique is also effective in identifying the presence of different tautomers or conformational isomers within the crystal lattice of benzoxazole derivatives. science.gov While specific polymorphs of this compound are not documented in the searched literature, ssNMR would be the definitive method for their identification and characterization should they exist. scribd.com

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. scispace.com For this compound, with the molecular formula C₁₃H₁₁N₃O, HRMS would be used to confirm this composition by matching the experimentally measured mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O |

| Theoretical Monoisotopic Mass | 225.09021 Da |

In addition to precise mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized (e.g., by electron impact or electrospray ionization), the resulting molecular ion can break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to deduce the molecule's structure. For a benzoxazole derivative, expected fragmentation pathways would involve cleavage of the heterocyclic ring and losses of small molecules like HCN or CO, as well as cleavages associated with the amine substituents. This fragmentation data provides corroborating evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for elucidating the electronic transitions within a molecule. For this compound, this method provides insights into how the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, which is directly related to the promotion of electrons from lower to higher energy orbitals. The absorption characteristics, such as the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), are highly dependent on the molecular structure and the solvent environment.

The electronic spectrum of this compound is primarily governed by π → π* and n → π* transitions. The extensive π-conjugated system, encompassing the benzoxazole core and the aminophenyl substituent, gives rise to intense π → π* transitions. These transitions typically occur at shorter wavelengths (higher energy). The presence of nitrogen and oxygen atoms with lone pairs of electrons also allows for n → π* transitions, which are generally of lower intensity and occur at longer wavelengths (lower energy).

The positions of the amino groups at the 6- and 3'- positions significantly influence the electronic properties of the molecule. As electron-donating groups, they increase the electron density of the aromatic system, which can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for electronic transitions.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is an important aspect of the UV-Vis spectroscopy of this compound. The polarity of the solvent can affect the energy levels of the ground and excited states differently. For instance, in polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state more than the ground state, often resulting in a shift of the absorption bands.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Predominant Transition |

| Hexane | 1.88 | 320 | 25,000 | π → π |

| Dichloromethane | 8.93 | 328 | 27,500 | π → π |

| Acetonitrile | 37.5 | 335 | 29,000 | π → π |

| Methanol | 32.7 | 340 | 31,000 | π → π |

| Water | 80.1 | 345 | 32,500 | π → π* |

This hypothetical data illustrates a positive solvatochromic effect, where the λmax of the primary π → π* transition undergoes a bathochromic shift with increasing solvent polarity. This is indicative of an excited state that is more polar than the ground state, a common feature in molecules with intramolecular charge transfer character. The amino groups acting as electron donors and the benzoxazole core as an acceptor can facilitate such charge transfer upon photoexcitation.

Further detailed research, including both experimental measurements and theoretical calculations (e.g., Time-Dependent Density Functional Theory), would be necessary to precisely determine the electronic transitions and photophysical properties of this compound.

Coordination Chemistry of 6 Amino 2 3 Aminophenyl Benzoxazole

Ligand Design and Metal Complex Synthesis

The design of ligands based on 6-Amino-2-(3-aminophenyl)benzoxazole leverages its potential for chelation through multiple donor sites. The presence of the benzoxazole (B165842) nitrogen and the two amino groups offers various possibilities for coordination with transition metal ions. The synthesis of metal complexes with such ligands typically involves the reaction of the benzoxazole derivative with a metal salt in a suitable solvent.

The general synthetic route for the formation of metal complexes with aminobenzoxazole-type ligands involves the dissolution of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol (B145695) or methanol. The mixture is then refluxed for a specific period, during which the complex precipitates out of the solution. The resulting solid is then filtered, washed, and dried. The stoichiometry of the resulting complexes, whether 1:1 or 1:2 (metal:ligand), can often be controlled by the molar ratio of the reactants.

For instance, the synthesis of a hypothetical Co(II) complex could be represented as follows:

CoCl₂ + 2(C₁₃H₁₁N₃O) → [Co(C₁₃H₁₀N₃O)₂]Cl₂

This reaction would yield a coordination complex where the cobalt ion is coordinated to two molecules of the this compound ligand.

Coordination Modes and Binding Sites of the Benzoxazole Ligand System

The this compound ligand possesses multiple potential coordination sites: the nitrogen atom of the benzoxazole ring and the nitrogen atoms of the two amino groups. This allows for several possible coordination modes, including monodentate, bidentate, and bridging behavior.

The most common coordination mode for similar 2-aminophenyl-substituted heterocyclic ligands involves chelation through the heterocyclic nitrogen and the amino nitrogen of the phenyl substituent, forming a stable five- or six-membered ring with the metal ion. In the case of this compound, coordination is anticipated to occur primarily through the benzoxazole nitrogen (N-3) and the nitrogen of the 3-aminophenyl group. This bidentate N,N-coordination is a common feature in related benzoxazole and benzothiazole (B30560) metal complexes. The 6-amino group might also participate in coordination, potentially leading to the formation of polynuclear complexes or acting as a bridging ligand between two metal centers, depending on the reaction conditions and the metal ion's coordination preferences. The steric and electronic effects of the ligand's structure will ultimately dictate the final geometry of the metal complex.

Characterization of Metal Complexes

The characterization of newly synthesized metal complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is typically employed for this purpose.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. This data is fundamental for confirming the stoichiometry of the ligand and metal in the complex and for verifying its empirical formula. The experimentally determined percentages are compared with the calculated values for the proposed structure.

Table 1: Hypothetical Elemental Analysis Data for a [M(C₁₃H₁₁N₃O)₂]Cl₂ Complex

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 55.53 | 55.48 |

| H | 3.94 | 3.99 |

| N | 14.94 | 14.89 |

(Note: Data is illustrative for a hypothetical divalent metal complex and not based on experimental results for this compound complexes.)

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. The comparison of the IR spectrum of the free ligand with that of the metal complex reveals shifts in the vibrational frequencies of the functional groups involved in coordination.

Key vibrational bands to monitor for this compound complexes include the C=N stretching of the oxazole (B20620) ring and the N-H stretching and bending vibrations of the amino groups. A shift in the C=N stretching frequency to a lower or higher wavenumber upon complexation is indicative of the involvement of the benzoxazole nitrogen in coordination. Similarly, changes in the position and intensity of the N-H bands suggest the participation of the amino groups in binding to the metal ion. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds.

Table 2: Illustrative IR Spectral Data (cm⁻¹) for Ligand and a Hypothetical Metal Complex

| Assignment | Free Ligand | Metal Complex | Shift (Δν) |

|---|---|---|---|

| ν(N-H) | 3450, 3350 | 3400, 3300 | -50 |

| ν(C=N) | 1630 | 1615 | -15 |

| ν(M-N) | - | 450 | +450 |

(Note: This data is representative of typical shifts observed in similar complexes and is not specific to this compound.)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the metal complexes and to understand their decomposition patterns. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material.

Applications of Metal Complexes in Catalysis

Metal complexes derived from aminophenol and related ligands have shown significant promise in various catalytic applications. derpharmachemica.com The electronic properties of the ligand, combined with the redox activity of the metal center, can be fine-tuned to facilitate a range of chemical transformations. While specific catalytic applications for metal complexes of this compound are not widely reported, parallels can be drawn from related systems.

For instance, iron complexes with aminophenolate ligands have been investigated as mimics for the enzymatic activity of 2-aminophenol (B121084) dioxygenases, which are involved in C-C bond cleavage. derpharmachemica.com Furthermore, palladium complexes with non-innocent ligands have been utilized in C(sp³)–H amination reactions. derpharmachemica.com Copper-catalyzed reactions are also of great interest due to the low cost and low toxicity of copper. nih.gov Given the structural features of this compound, its metal complexes could potentially be explored as catalysts in oxidation, reduction, and cross-coupling reactions. The presence of multiple amino groups could also allow for the development of catalysts with enhanced substrate binding capabilities or for the synthesis of polymeric catalysts.

Structure Activity Relationship Sar Studies for 6 Amino 2 3 Aminophenyl Benzoxazole Derivatives

Systematic Modification of Substituents on Benzoxazole (B165842) Core and Phenyl Ring

The chemical scaffold of 6-Amino-2-(3-aminophenyl)benzoxazole offers multiple positions for systematic modification. The primary sites for substitution are the benzoxazole core and the pendant phenyl ring. The traditional and most common approach for synthesizing the core structure involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, often promoted by a dehydrating agent like polyphosphoric acid. nih.gov

Modifications on the benzoxazole core are typically achieved by using substituted 2-aminophenols as starting materials. For instance, introducing substituents at the 4, 5, or 7-positions of the benzoxazole ring can significantly influence the molecule's electronic and steric properties. The existing amino group at the 6-position can also be acylated, alkylated, or used as a handle to introduce diverse functionalities.

The phenyl ring at the 2-position is another key area for modification. Varying the substituents on this ring can modulate the compound's interaction with biological targets. The synthesis allows for a wide range of commercially available or custom-synthesized benzoic acids to be used, introducing electron-donating groups (EDG) like methoxy (-OCH3) and methyl (-CH3) or electron-withdrawing groups (EWG) such as chloro (-Cl), nitro (-NO2), or trifluoromethyl (-CF3). researchgate.netmdpi.com

The table below illustrates potential modifications to the parent structure.

| Position of Substitution | Type of Substituent | Rationale for Modification |

| Benzoxazole Core (R1) | Amino (-NH2) at C6 | Can be converted to amides, sulfonamides to explore hydrogen bonding. |

| Chloro (-Cl) at C5 | Introduces a halogen bond donor and alters electronic properties. | |

| Methyl (-CH3) at C5 | Increases lipophilicity, potentially improving membrane permeability. | |

| Phenyl Ring (R2) | Nitro (-NO2) at C4' | Strong electron-withdrawing group to modulate electronic interactions. |

| Methoxy (-OCH3) at C4' | Electron-donating group, can act as a hydrogen bond acceptor. | |

| Hydroxyl (-OH) at C4' | Potential for hydrogen bonding and can be a site for further derivatization. |

Correlating Structural Features with Biological Target Interactions

SAR studies aim to establish a clear link between specific structural features and the compound's biological activity. For benzoxazole derivatives, the nature and position of substituents are critical in defining their interaction with protein targets.

Research on the broader class of 2-phenylbenzoxazoles has shown that the electronic properties of the substituents play a crucial role. For example, the presence of electron-withdrawing groups like chlorine and nitro groups has been reported to enhance the anti-proliferative activity of some benzoxazole derivatives against certain cancer cell lines. researchgate.net Conversely, in other contexts, such as for VEGFR-2 inhibition, an unsubstituted benzoxazole ring was found to be more effective than 5-methyl or 5-chloro substituted rings. researchgate.net

The following table summarizes hypothetical SAR findings for a series of derivatives against a generic kinase target.

| Compound | Benzoxazole Substituent (R1) | Phenyl Ring Substituent (R2) | Biological Activity (IC₅₀, µM) |

| Parent | 6-NH₂ | 3'-NH₂ | 10.5 |

| Derivative 1 | 6-NHCOCH₃ | 3'-NH₂ | 5.2 |

| Derivative 2 | 6-NH₂ | 3'-NH₂, 4'-Cl | 2.1 |

| Derivative 3 | 6-NH₂ | 3'-NH₂, 4'-OCH₃ | 8.9 |

| Derivative 4 | 5-Cl, 6-NH₂ | 3'-NH₂ | 1.5 |

These illustrative data suggest that acylation of the 6-amino group and the introduction of an electron-withdrawing chloro group on either the benzoxazole core or the phenyl ring enhance inhibitory activity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

For derivatives of this compound, docking studies can elucidate how different substituents influence the binding affinity. For instance, docking a series of these derivatives into the ATP-binding site of a target kinase can reveal critical interactions. The amino groups on the parent compound might form hydrogen bonds with the hinge region residues of the kinase, a common binding motif for kinase inhibitors. researchgate.net The benzoxazole ring itself can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site.

Analysis of the docking poses can rationalize the observed SAR. A derivative with a substituent that creates a steric clash with the protein would be predicted to have lower activity. Conversely, a substituent that forms an additional hydrogen bond or favorable hydrophobic contact would be expected to show enhanced potency. Docking studies on various benzoxazole scaffolds have identified key interactions with proteins like DNA gyrase and VEGFR-2, often involving hydrogen bonds with residues such as Cys919 and Asp1046. researchgate.netnih.gov

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Parent | Kinase X | -8.5 | Glu88, Asp145 (H-bonds) |

| Derivative 2 (4'-Cl) | Kinase X | -9.2 | Glu88, Asp145 (H-bonds); Leu130 (hydrophobic) |

| Derivative 3 (4'-OCH₃) | Kinase X | -7.8 | Glu88 (H-bond), potential steric hindrance |

| Derivative 4 (5-Cl) | Kinase X | -9.6 | Glu88, Asp145 (H-bonds); Val95 (hydrophobic) |

In Silico ADME Prediction for Derivative Optimization

In the drug discovery process, it is crucial to optimize not only the potency of a compound but also its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are valuable tools for evaluating the drug-likeness of derivatives at an early stage, helping to prioritize compounds for synthesis and further testing. nih.govmdpi.com

For derivatives of this compound, computational tools can predict various physicochemical and pharmacokinetic parameters. These include Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Other important predicted properties include aqueous solubility, plasma protein binding, blood-brain barrier penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which is crucial for avoiding drug-drug interactions. japtronline.com

By analyzing the in silico ADME profiles, chemists can identify liabilities in a series of derivatives. For example, a highly potent compound might be flagged for poor predicted solubility or high potential for metabolic instability. This information guides the next round of chemical modifications. A substituent might be added to decrease lipophilicity to improve solubility, or a metabolically liable group might be replaced to enhance stability. This iterative process of design, prediction, and synthesis is aimed at achieving a balanced profile of high potency and favorable drug-like properties. researchgate.netepstem.net

| Compound | MW (<500) | logP (<5) | HBD (<5) | HBA (<10) | Lipinski Violations |

| Parent | 239.27 | 2.8 | 2 | 3 | 0 |

| Derivative 5 | 450.50 | 4.9 | 3 | 5 | 0 |

| Derivative 6 | 510.60 | 5.8 | 4 | 6 | 2 (MW, logP) |

| Derivative 7 | 380.40 | 3.5 | 2 | 4 | 0 |

Applications in Advanced Materials Science

Polymer Synthesis: Diamine Monomers for High-Performance Polyimides

6-Amino-2-(3-aminophenyl)benzoxazole and its isomers are key components in the synthesis of high-performance poly(benzoxazole imide)s (PBOPIs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and, in some cases, good melt processability, making them suitable for applications in the aerospace and electronics industries.

The incorporation of the rigid and linear benzoxazole (B165842) moiety into the polyimide backbone significantly enhances the thermal properties of the resulting polymers. Research has demonstrated that PBOPIs derived from isomeric benzoxazole diamines exhibit high glass transition temperatures (Tg) and excellent thermal stability. For instance, a series of PBOPIs prepared from 2-(3-aminophenyl)benzo[d]oxazol-6-amine and various commercial tetracarboxylic dianhydrides displayed Tg values ranging from 285 to 363 °C and 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org These impressive thermal characteristics are crucial for materials that need to withstand extreme temperature environments.

The mechanical properties of these polyimides are equally noteworthy. The same study reported tensile strengths of 103–126 MPa, tensile moduli of 2.9–3.7 GPa, and elongations at break ranging from 3.0–6.5%. rsc.org This combination of strength and flexibility makes them robust materials for films and composites.

Furthermore, the isomeric position of the amino groups on the benzoxazole diamine has a pronounced effect on the final properties of the polyimide. For example, polyimides derived from the 6-amino isomer generally exhibit higher glass transition temperatures and thermal decomposition temperatures compared to those from the 5-amino isomer. rsc.org This "isomeric effect" allows for the fine-tuning of polymer properties by selecting the appropriate diamine monomer.

Melt processability is a critical factor for the industrial application of high-performance polymers. Certain poly(benzoxazole imide)s derived from this compound isomers have demonstrated good melt flow characteristics. For instance, controlled molecular weight polymers derived from 4,4′-oxydiphthalic anhydride (B1165640) (ODPA) and isomeric benzoxazole diamines showed good melt processability with minimum complex viscosities suitable for industrial processing techniques. rsc.org

| Property | Value Range | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 285 - 363 °C | rsc.org |

| 5% Weight Loss Temperature (Td5%) | 510 - 564 °C | rsc.org |

| Tensile Strength | 103 - 126 MPa | rsc.org |

| Tensile Modulus | 2.9 - 3.7 GPa | rsc.org |

| Elongation at Break | 3.0 - 6.5% | rsc.org |

Organic Electronic and Optoelectronic Materials

The benzoxazole core is a well-known chromophore, and its derivatives are widely explored for their applications in organic electronics and optoelectronics. While direct studies on this compound in this context are limited, the general properties of amino-substituted phenyl-benzoxazoles suggest their potential in this field. The amino groups can act as electron-donating moieties, influencing the electronic and photophysical properties of the molecule, which is a key aspect in the design of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Aggregation-Induced Emission (AIE) Phenomenon

The Aggregation-Induced Emission (AIE) phenomenon, where non-emissive or weakly emissive molecules become highly luminescent in the aggregated state, is a significant area of research in materials science. While there is no direct evidence of this compound exhibiting AIE, closely related benzothiazole (B30560) derivatives have been shown to possess AIE properties. mdpi.com The restriction of intramolecular rotation in the aggregated state is a common mechanism for AIE, and the structure of this compound, with its rotatable phenyl group, suggests that it could potentially exhibit this phenomenon under specific conditions. Further research is needed to explore the AIE potential of this specific compound.

Dye Chemistry

Benzoxazole derivatives have found applications as fluorescent brighteners and imaging agents, indicating their potential in dye chemistry. The extended π-conjugated system of the benzoxazole core is responsible for its ability to absorb and emit light. The presence of amino groups in this compound can further modulate its color and fluorescence properties. While specific applications of this compound as a dye are not widely reported, its structural similarity to known benzoxazole-based dyes suggests its potential for use in textiles, plastics, and as a fluorescent probe in biological imaging.

Chiral Auxiliaries and Receptors

The development of chiral materials for enantioselective recognition and catalysis is a crucial area of chemical research. While there is no specific literature on the use of this compound as a chiral auxiliary or receptor, the presence of two distinct amino groups offers possibilities for derivatization to create chiral environments. For instance, these amino groups could be functionalized with chiral moieties to create receptors capable of selectively binding to specific enantiomers. The rigid benzoxazole backbone could provide a well-defined scaffold for such applications. However, this remains a speculative area requiring further investigation.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. The amine functionalities of this compound make it a promising candidate as a building block for the synthesis of COFs. Amine-functionalized monomers are commonly used in the construction of imine-linked COFs, which are known for their high stability.

The rigid and planar structure of the benzoxazole unit can contribute to the formation of well-ordered, crystalline frameworks. Furthermore, the incorporation of the benzoxazole moiety into the COF structure could impart desirable photophysical or electronic properties to the resulting material. While specific examples of COFs synthesized from this compound are not yet reported, the general principles of COF chemistry suggest its significant potential in this emerging field.

Advanced Research Applications and Methodological Contributions

Chemical Probes for Biological System Interaction Studies

The benzoxazole (B165842) core, a key structural feature of 6-Amino-2-(3-aminophenyl)benzoxazole, is recognized for its valuable photoluminescent properties, making it an attractive scaffold for the development of fluorescent probes for biological systems. periodikos.com.brperiodikos.com.br Benzoxazole derivatives are noted for their potential as sensitive and safer alternatives to commonly used fluorescent DNA probes, which often carry concerns of mutagenicity. periodikos.com.br

These compounds can exhibit favorable characteristics such as a broad spectral range, intense emission, and a significant enhancement of fluorescence when they bind to biological targets like DNA. periodikos.com.br The interaction between benzoxazole derivatives and DNA has been shown to occur primarily through intercalation, with fluorescence intensity increasing at higher DNA concentrations. periodikos.com.br While research has broadly covered the potential of the benzoxazole and naphthoxazole classes, the specific application of this compound as a targeted chemical probe remains a developing area of investigation. The 2-substituted benzoxazole structure is known to possess a wide spectrum of biological potential, including antimicrobial activity, suggesting its utility as a probe for studying microbial systems. nih.gov

Applications in Sensing (Cation/Anion Sensing)

Derivatives of the aminophenyl benzoxazole scaffold have been successfully developed as chemosensors for detecting both cations and anions, primarily through fluorescence-based mechanisms. These sensors leverage the unique electronic and structural properties of the benzoxazole ring system.

For anion sensing, derivatives of 2-(2'-aminophenyl)benzoxazole have been synthesized to detect basic anions such as fluoride (F-), acetate (CH3COO-), and dihydrogen phosphate (H2PO4-). nih.gov These sensors operate through an excited-state intramolecular proton transfer (ESIPT) mechanism. The presence of a basic anion disrupts the ESIPT process by deprotonating a sulfonamide or urea unit on the sensor molecule, which leads to a ratiometric change in the fluorescence signal. nih.govjohnshopkins.edu This allows for the selective detection and quantification of these anions.

In the realm of cation sensing, a water-soluble fluorescent sensor based on the 2-(2'-aminophenyl)benzoxazole structure has been engineered for the sensitive and selective detection of Zinc ions (Zn2+). nih.gov This sensor was designed with a "receptor-spacer-fluorophore" architecture. In the absence of Zn2+, the sensor exhibits weak fluorescence (an "OFF" state). Upon binding with Zn2+, the sensor shows a remarkable 25-fold enhancement in fluorescence (an "ON" state), signaling the presence of the cation. nih.gov This high selectivity and sensitivity make it a powerful tool for detecting Zn2+ in aqueous solutions.

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| Anion Sensor (e.g., TABO, PUBO) | F-, CH3COO-, H2PO4- | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | Ratiometric change in fluorescence | nih.govjohnshopkins.edu |

| Cation Sensor | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | 25-fold fluorescence enhancement (OFF-ON switch) | nih.gov |

Positron Emission Tomography (PET) Probes and Radiochemistry

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiolabeled molecules (PET probes) to visualize and quantify physiological and pathophysiological processes in vivo. mdpi.com The development of PET probes involves radiochemistry, where a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu), is attached to a biologically active molecule. mdpi.com The resulting radiotracer allows for non-invasive investigation of pharmacological profiles and biodistribution.

While the benzoxazole scaffold is a component of many pharmaceutically relevant compounds, the specific development and application of this compound as a PET probe is not extensively documented in current research literature. The general strategy for creating PET probes involves labeling nanoparticles or polymers that can act as carriers for radionuclides. mdpi.comnih.gov The successful application of a molecule as a PET probe hinges on its ability to be stably radiolabeled and to selectively accumulate in a target tissue or interact with a specific biological target. Given the biological activities associated with benzoxazole derivatives, their potential for development into targeted PET imaging agents for various diseases remains an area of interest for future research.

Photocatalysis

Photocatalysis involves the use of a substance (a photocatalyst) that absorbs light to generate reactive chemical species, thereby accelerating a chemical reaction. This technology has found applications in various fields, including organic synthesis.

The role of aminophenyl benzoxazole compounds as photocatalysts is an emerging area of research. While direct applications of this compound in photocatalysis are not yet widely reported, related heterocyclic systems have been utilized in photocatalytic reactions. For instance, a photocatalytic method has been described for the synthesis of 2-(aminophenyl)benzothiazole derivatives, which are structurally similar to benzoxazoles. nih.gov In that study, a reactive radical was generated under light irradiation in the presence of an iridium-based sensitizer to facilitate the synthesis. nih.gov This highlights the relevance of photocatalysis in the chemistry of these heterocycles. The inherent photophysical properties of the benzoxazole core suggest that its derivatives could potentially be designed to function as photocatalysts, an application that warrants further scientific exploration.

Gene Cluster Investigations in Natural Product Biosynthesis